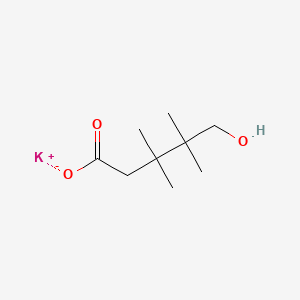

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate

Description

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (CAS: 2091984-54-0) is a carboxylate salt characterized by a pentanoate backbone substituted with a hydroxyl group at position 5 and four methyl groups at positions 3, 3, 4, and 4. This unique substitution pattern confers distinct physicochemical properties, including enhanced hydrophobicity from the methyl groups and improved aqueous solubility due to the potassium counterion .

Properties

Molecular Formula |

C9H17KO3 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

potassium;5-hydroxy-3,3,4,4-tetramethylpentanoate |

InChI |

InChI=1S/C9H18O3.K/c1-8(2,5-7(11)12)9(3,4)6-10;/h10H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1 |

InChI Key |

PVGRXVZWVAXUOM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(CC(=O)[O-])C(C)(C)CO.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate typically involves the neutralization of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:

5-hydroxy-3,3,4,4-tetramethylpentanoic acid+KOH→Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to ensure complete neutralization. The resulting solution is concentrated and crystallized to obtain the pure potassium salt.

Chemical Reactions Analysis

Acid-Base Neutralization and Proton Exchange

The carboxylate group undergoes reversible protonation in acidic environments to regenerate the free carboxylic acid:

This equilibrium is critical in biological systems, where pH-dependent solubility changes influence bioavailability .

Esterification Reactions

The carboxylate reacts with alkyl halides or under Mitsunobu conditions to form esters:

Example: Reaction with methyl iodide yields methyl 5-hydroxy-3,3,4,4-tetramethylpentanoate. Steric hindrance from methyl groups slows reaction rates compared to unhindered analogs .

Lactonization

Under acidic dehydration conditions, the hydroxyl and carboxylate groups cyclize to form a δ-lactone:

This transformation is analogous to δ-lactone formation in 5-hydroxy-3-methylhexanoic acid . The reaction proceeds via intramolecular nucleophilic attack, facilitated by heat (80–100°C).

Heterocycle Formation

Under oxidative or thermal conditions, the compound participates in cyclization reactions to form pyranones or furanones. For example, bis-potassium salts of related 5-hydroxy-3-oxopent-4-enoic acids undergo cyclization to 4-hydroxy-2H-pyran-2-ones :

Similar pathways are plausible for the title compound, yielding substituted pyran derivatives.

Biological Interactions

The hydroxyl group enables hydrogen bonding with biomolecules. Studies on analogs like 5-hydroxyflavones show interactions with cellular enzymes (e.g., kinases) via hydroxyl-mediated binding . This suggests potential modulation of apoptosis or cell migration pathways, though direct evidence for the pentanoate derivative remains unexplored.

Comparative Reactivity of Structural Analogs

Thermal Decomposition

At elevated temperatures (>150°C), decarbonylation and elimination occur, yielding branched alkenes and CO₂:

This pathway mirrors the decomposition of neopentyl glycol esters under thermal stress .

Coordination Chemistry

The carboxylate acts as a bidentate ligand for metal ions (e.g., K⁺, Ca²⁺), forming stable complexes. Such interactions are critical in industrial applications like refrigeration oils, where ester-metal coordination enhances lubricity .

Scientific Research Applications

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Sodium 5,5,5-Trifluoro-4-hydroxypentanoate

- Substituents : 4-hydroxy, 5,5,5-trifluoro.

- Metal Ion : Sodium (Na⁺).

- Molecular Formula : C₅H₇F₃O₃Na .

- Key Properties: The electron-withdrawing trifluoromethyl group at position 5 increases acidity (lower pKa) compared to non-fluorinated analogs. Sodium ions may reduce solubility in polar solvents relative to potassium salts. Potential use in medicinal chemistry for metabolic stability due to fluorine’s bioisosteric effects .

Sodium 5-Hydroxy-2-methylpentanoate

- Substituents : 5-hydroxy, 2-methyl.

- Metal Ion : Sodium (Na⁺).

- Molecular Formula: Not provided.

- Key Properties :

Tetralithium 3-Hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

- Substituents : 3-hydroxy-3-methyl, phosphate groups at position 5.

- Metal Ion : Lithium (Li⁺).

- Molecular Formula: Not provided.

- Key Properties: Phosphate groups enable participation in biochemical pathways (e.g., phosphorylation). Tetralithium ions enhance solubility in non-aqueous solvents, suitable for electrochemical applications .

Ethyl 5-(3,5-Dimethoxyphenyl)pentanoate

- Substituents : Aromatic 3,5-dimethoxyphenyl group.

- Functional Group : Ester (ethyl).

- Molecular Formula : C₁₅H₂₂O₄.

- Key Properties :

Data Table: Structural and Functional Comparison

Biological Activity

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (also referred to as potassium salt of a specific hydroxy acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a hydroxyl group and a branched pentanoate structure. Its molecular formula is C12H23KO3, indicating the presence of potassium ions which may enhance its solubility and bioavailability in biological systems.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound potentially modulates signaling pathways associated with inflammation, including the NF-kB pathway.

2. Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Antimicrobial Properties

This compound has shown promising antimicrobial effects against several bacterial strains. In particular, studies have reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes (e.g., lipoxygenase) and microbial growth.

- Modulation of Gene Expression : It affects the expression levels of genes associated with inflammation and oxidative stress response.

- Direct Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Case Studies

- In Vitro Study on RAW 264.7 Macrophages

- Antimicrobial Efficacy Against Staphylococcus aureus

Data Table

Q & A

Q. What are the best practices for handling and storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.